5-(2-methylsulfamoylethyl)-1H-indole-2-carboxylic acid ethyl ester
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Overview
Description
Ethyl 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its indole core, which is substituted with an ethyl ester group at the 2-position and a methylsulfamoyl ethyl group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions, where the indole derivative reacts with ethyl chloroformate in the presence of a base.
Attachment of the Methylsulfamoyl Ethyl Group: The final step involves the nucleophilic substitution reaction where the indole derivative reacts with a methylsulfamoyl ethyl halide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Ethyl 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-methylsalicylate: Similar in structure but lacks the indole core.
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: Contains a sulfamoyl group but differs in the core structure.
Uniqueness
Ethyl 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C14H18N2O4S |
---|---|
Molecular Weight |
310.37 g/mol |
IUPAC Name |
ethyl 5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C14H18N2O4S/c1-3-20-14(17)13-9-11-8-10(4-5-12(11)16-13)6-7-21(18,19)15-2/h4-5,8-9,15-16H,3,6-7H2,1-2H3 |
InChI Key |
XVWFFHBGXRRWHN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C=CC(=C2)CCS(=O)(=O)NC |
Origin of Product |
United States |
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